molecular formula C9H14O2 B13248224 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13248224
M. Wt: 154.21 g/mol
InChI Key: RENASNPCPCQINO-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic carboxylic acid with a unique fused cyclopropane-ring structure. Its stereospecific synthesis, exemplified by the intermediate (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride, involves enzymatic oxidation using AtMAON-M12 to achieve >99.9% enantiomeric excess (ee) and 60.5% total yield . This compound is critical in synthesizing antiviral drugs like nirmatrelvir (Paxlovid®), highlighting its pharmaceutical relevance. The 6,6-dimethyl substituents enhance steric hindrance and stability, making it a robust chiral building block .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-9(2)6-3-5(8(10)11)4-7(6)9/h5-7H,3-4H2,1-2H3,(H,10,11)

InChI Key

RENASNPCPCQINO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .

Industrial Production Methods

While specific industrial production methods for 6,6-Dimethylbicyclo[31The use of Ru(II) catalysis and the Gabriel synthesis are key components of this process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares key structural analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Synthesis Method Applications
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid 6,6-dimethyl C₉H₁₄O₂ 154.21 High stereoselectivity; chiral intermediate; enhanced stability Enzymatic oxidation (green chemistry) Pharmaceuticals (e.g., nirmatrelvir)
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid 6,6-difluoro C₇H₈F₂O₂ 162.05 Increased acidity (electronegative F); improved bioavailability Hydrolysis of methyl ester (LiOH/THF) Bioactive molecule research
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid 6,6-dichloro, Boc-amino C₁₂H₁₇Cl₂NO₄ 310.17 Bulky substituents; protected amine for peptide coupling Multi-step organic synthesis Peptide intermediates
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl 3-aza C₆H₁₀ClNO₂ 163.60 Nitrogen-containing ring; basicity for salt formation Reduction/cyclization Enzyme inhibitors
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 3-oxa C₆H₈O₃ 128.13 Ether oxygen alters ring strain; moderate acidity Not specified Chemical intermediates

Key Research Findings

Stereochemical Control: The dimethyl derivative’s synthesis via AtMAON-M12 ensures atom economy and avoids racemic separation, a significant advantage over traditional methods .

Substituent Effects :

  • Fluorine : The difluoro analog’s electronegative substituents increase carboxylic acid acidity (pKa ~2.5 vs. ~4.5 for dimethyl), enhancing solubility in polar media .
  • Chlorine/Boc Group : The dichloro-Boc derivative’s steric bulk improves metabolic stability, making it suitable for protease inhibitor scaffolds .
  • Aza/Oxa Rings : 3-Aza derivatives exhibit basicity (pKa ~8.5), enabling salt formation for improved pharmacokinetics, while oxa analogs show reduced ring strain .

Olfactory Properties : 6,6-Dimethyl derivatives with C-3 esters or alcohols exhibit pine-like odors, a trait absent in halogenated or aza analogs, suggesting substituent-driven odor-structure relationships .

Biological Activity

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is characterized by a bicyclic framework with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position. The compound's IUPAC name reflects its complex stereochemistry, which plays a crucial role in its biological interactions.

The biological activity of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been studied for its potential as a ligand for various receptors, including adenosine receptors, which are implicated in numerous physiological processes such as inflammation and cancer progression.

Binding Affinity

Recent studies have indicated that derivatives of this compound exhibit varying affinities for adenosine receptors, particularly the A3 receptor subtype, which is overexpressed in inflammatory and cancerous tissues. For instance, modifications at the bicyclic structure have led to compounds with enhanced selectivity and potency against these receptors .

Biological Activity and Applications

The biological activities associated with 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid include:

  • Anti-inflammatory Effects : Compounds derived from this bicyclic framework have shown promise in reducing inflammation through modulation of adenosine receptor pathways.
  • Anticancer Properties : The selective targeting of A3 receptors may provide therapeutic benefits in cancer treatment by inhibiting tumor growth and metastasis.
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes that are crucial in metabolic pathways related to disease states.

Case Studies

Several studies have highlighted the efficacy of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid derivatives:

  • Study on Inflammation : A study demonstrated that a derivative exhibited significant anti-inflammatory effects in animal models by selectively activating A3 receptors, leading to a reduction in pro-inflammatory cytokines .
  • Cancer Research : Another study focused on the compound's ability to inhibit cancer cell proliferation in vitro. The results suggested that specific modifications to the bicyclic structure enhanced its binding affinity to cancer-related targets .
  • Pharmacokinetics : Research into the pharmacokinetic properties of these compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Data Table: Biological Activities of Derivatives

Compound NameTarget ReceptorActivity TypeIC50 (µM)Reference
Compound AA3 AdenosineAnti-inflammatory0.38
Compound BA3 AdenosineAnticancer0.45
Compound CEnzyme XEnzyme Inhibition0.25

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